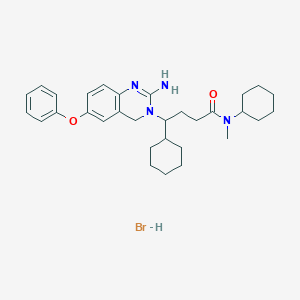
2-(4-Phenylpyrimidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
The compound “2-(4-Phenylpyrimidin-2-yl)ethanamine” may have potential applications in antitumor activity. Similar compounds have been evaluated against human breast cancer cells and human gastric cancer cells, indicating a possible research avenue for this compound in cancer treatment .
Synthesis of Schiff Bases
Schiff bases, which are typically formed by the condensation of amines with aldehydes, could be synthesized using derivatives of this compound. These bases have various applications, including in medicinal chemistry and as ligands in coordination chemistry .
GSK-3 Inhibition
In silico studies suggest that related compounds could serve as inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a protein kinase implicated in various diseases. This implies that “2-(4-Phenylpyrimidin-2-yl)ethanamine” might be researched for its potential as a GSK-3 inhibitor .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Phenylpyrimidin-2-yl)ethanamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
2-(4-Phenylpyrimidin-2-yl)ethanamine interacts with CDKs, particularly CDK6, inhibiting their activity . The compound binds to the active site of CDK6, preventing it from phosphorylating its substrates . This inhibitory activity disrupts the normal function of CDK6, leading to changes in cell cycle progression and transcription regulation .
Biochemical Pathways
The inhibition of CDK6 by 2-(4-Phenylpyrimidin-2-yl)ethanamine affects the cell cycle and transcription pathways . CDK6 is involved in the regulation of cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDK6, the compound disrupts these pathways, leading to downstream effects such as cell cycle arrest and altered gene expression .
Pharmacokinetics
The compound’s molecular weight (19925) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of CDK6 by 2-(4-Phenylpyrimidin-2-yl)ethanamine leads to molecular and cellular effects such as cell cycle arrest and altered gene expression . These effects can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenylpyrimidin-2-yl)ethanamine. For example, the compound should be stored in a controlled environment to maintain its stability . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations .
Propriétés
IUPAC Name |
2-(4-phenylpyrimidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUBUPOXLTBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650843 |
Source


|
| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpyrimidin-2-yl)ethanamine | |
CAS RN |
886367-92-6 |
Source


|
| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

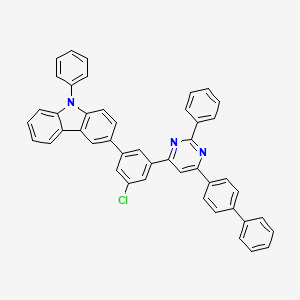
![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)

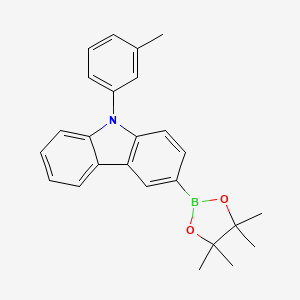
![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)
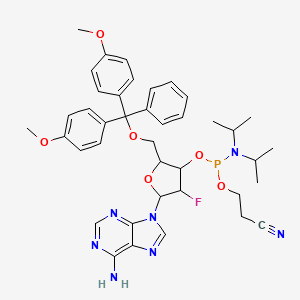
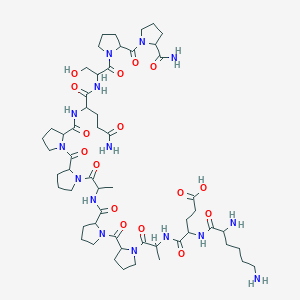
![1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride](/img/structure/B1496993.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B1496996.png)


